molecular formula C19H18ClN5 B12723414 Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)- CAS No. 444056-97-7

Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)-

Cat. No.: B12723414
CAS No.: 444056-97-7
M. Wt: 351.8 g/mol
InChI Key: STIRDGXSGQTCAJ-UHFFFAOYSA-N
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Description

Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)-: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a piperazine moiety and a chlorophenyl group further enhances its chemical complexity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)- typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Fusion with Pyridine Ring: The pyrazole ring is then fused with a pyridine ring using a cyclization reaction. This can be achieved by treating the pyrazole with a suitable pyridine derivative in the presence of a catalyst.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction. This involves reacting the pyrazolopyridine intermediate with a piperazine derivative, such as 4-(4-chlorophenyl)piperazine, under basic conditions.

    Formation of the Carbonitrile Group: The final step involves the introduction of the carbonitrile group through a cyanation reaction. This can be achieved by treating the intermediate with a cyanating agent, such as copper(I) cyanide, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors.

    Pathways Involved: The compound can influence signaling pathways involved in cell proliferation, apoptosis, and inflammation. This includes pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo(3,4-b)pyridine: Another member of the pyrazolopyridine family with similar structural features but different biological activity.

    Pyrazolo(4,3-c)pyridine: A compound with a different fusion pattern of the pyrazole and pyridine rings, leading to distinct chemical properties.

Uniqueness

Pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)- is unique due to the presence of the piperazine moiety and the chlorophenyl group. These structural features contribute to its distinct biological activity and potential therapeutic applications.

Properties

CAS No.

444056-97-7

Molecular Formula

C19H18ClN5

Molecular Weight

351.8 g/mol

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]pyrazolo[1,5-a]pyridine-7-carbonitrile

InChI

InChI=1S/C19H18ClN5/c20-16-4-6-17(7-5-16)24-10-8-23(9-11-24)14-15-13-22-25-18(12-21)2-1-3-19(15)25/h1-7,13H,8-11,14H2

InChI Key

STIRDGXSGQTCAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=C(N3N=C2)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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